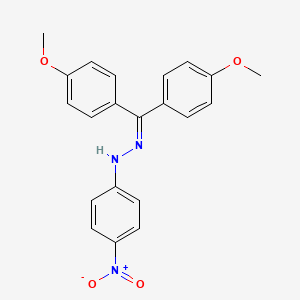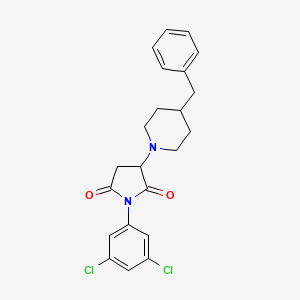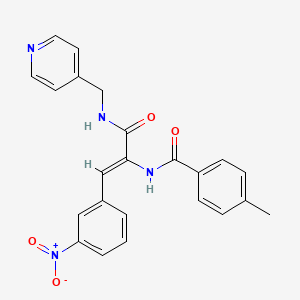![molecular formula C19H22N2OS B5121229 1-[4-(2-METHYLPHENYL)PIPERAZINO]-2-(PHENYLSULFANYL)-1-ETHANONE](/img/structure/B5121229.png)
1-[4-(2-METHYLPHENYL)PIPERAZINO]-2-(PHENYLSULFANYL)-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-METHYLPHENYL)PIPERAZINO]-2-(PHENYLSULFANYL)-1-ETHANONE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The presence of both piperazine and phenylsulfanyl groups in its structure makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-METHYLPHENYL)PIPERAZINO]-2-(PHENYLSULFANYL)-1-ETHANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method is known for its efficiency and high yield . Another common method includes the Ugi reaction, which is a multicomponent reaction that allows the formation of complex molecules in a single step .
Industrial Production Methods: Industrial production of this compound often involves the use of palladium-catalyzed cyclization reactions. These reactions are known for their high regio- and stereochemical control, making them suitable for large-scale production . The use of eco-friendly and cost-effective synthesis methods, such as using piperazine as a solvent, is also gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-METHYLPHENYL)PIPERAZINO]-2-(PHENYLSULFANYL)-1-ETHANONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the functional group introduced.
Scientific Research Applications
1-[4-(2-METHYLPHENYL)PIPERAZINO]-2-(PHENYLSULFANYL)-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-METHYLPHENYL)PIPERAZINO]-2-(PHENYLSULFANYL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound is known to interact with G-protein-coupled receptors (GPCRs), which play a crucial role in various physiological processes . The binding of the compound to these receptors can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
1-[4-(2-METHYLPHENYL)PIPERAZINO]-2-(PHENYLSULFANYL)-1-ETHANONE can be compared with other piperazine derivatives, such as:
1-(4-Methylphenyl)piperazine: Known for its use in the synthesis of pharmaceuticals.
2- {4- [ (4-methylphenyl)sulfonyl]piperazino}-1-morpholino-1-ethanone: Another piperazine derivative with similar biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(2-methylphenyl)piperazin-1-yl]-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-16-7-5-6-10-18(16)20-11-13-21(14-12-20)19(22)15-23-17-8-3-2-4-9-17/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHRZIISTNYGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butoxy-N-[(E)-1-(4-chlorophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5121166.png)
![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrazinamine](/img/structure/B5121169.png)

![benzyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5121179.png)
![4-cyclohex-3-en-1-yl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B5121184.png)

![2-Amino-6-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B5121207.png)
![6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyridinecarboxamide](/img/structure/B5121211.png)
![N,N-dimethyl-N'-[2-(3-methylphenoxy)ethyl]dicarbonotrithioic diamide](/img/structure/B5121213.png)
![4-benzyl-1-[3-(benzyloxy)benzyl]piperidine](/img/structure/B5121214.png)
![N-{2-(4-chlorophenyl)-1-[(isobutylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5121220.png)
![4-[[2-(4-Methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-3,3-dimethylpiperazin-2-one](/img/structure/B5121222.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide](/img/structure/B5121244.png)
